Cas no 1208081-40-6 (1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide)

1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide 化学的及び物理的性質
名前と識別子
-
- 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperaz
- 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide
- 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide
-
- MDL: MFCD11052384
- インチ: 1S/C10H10BrClF3N3.BrH/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H
- InChIKey: RAAMWTYXMBGXRV-UHFFFAOYSA-N
- ほほえんだ: N1CCN(CC1)C1C=C(C(F)(F)F)C(=C(Cl)N=1)Br.Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide セキュリティ情報
- 危険レベル:IRRITANT
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 047301-5g |
1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide |
1208081-40-6 | 95% | 5g |
£683.00 | 2022-03-01 | |
TRC | B701828-100mg |
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide |
1208081-40-6 | 100mg |
$ 160.00 | 2022-06-06 | ||
Apollo Scientific | PC446019-1g |
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide |
1208081-40-6 | 95 | 1g |
£202.00 | 2025-02-21 | |
abcr | AB301895-1 g |
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide, 95%; . |
1208081-40-6 | 95% | 1g |
€292.10 | 2023-04-26 | |
abcr | AB301895-5 g |
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide, 95%; . |
1208081-40-6 | 95% | 5g |
€970.40 | 2023-04-26 | |
Fluorochem | 047301-5g |
1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide |
1208081-40-6 | 95.0% | 5g |
£968.00 | 2023-04-23 | |
Fluorochem | 047301-1g |
1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide |
1208081-40-6 | 95.0% | 1g |
£245.00 | 2023-04-23 | |
Apollo Scientific | PC446019-5g |
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide |
1208081-40-6 | 5g |
£660.00 | 2023-09-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589460-5g |
1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide |
1208081-40-6 | 97% | 5g |
¥4193.0 | 2023-04-05 | |
Chemenu | CM488804-5g |
1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide |
1208081-40-6 | 97% | 5g |
$599 | 2022-09-04 |
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
10. Back matter
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromideに関する追加情報
Professional Introduction to 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide (CAS No: 1208081-40-6)
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide, with the CAS number 1208081-40-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a piperazine moiety linked to a pyridine derivative, which is a common structural motif in many bioactive agents. The presence of multiple substituents, including 5-bromo, 6-chloro, and trifluoromethyl groups, endows this molecule with unique electronic and steric properties that make it a promising candidate for further investigation.
The structural features of 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide contribute to its potential biological activity. The pyridine ring, particularly when substituted with electron-withdrawing groups like the trifluoromethyl group, can enhance binding affinity to biological targets. Additionally, the piperazine moiety is known for its ability to interact with various enzymes and receptors, making it a valuable scaffold for developing pharmacological agents. The combination of these structural elements suggests that this compound may exhibit properties suitable for therapeutic applications.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and inflammatory pathways. The pyridine-piperazine hybrid structure is particularly relevant in this context, as it has been shown to interact with targets involved in pain perception, neurodegeneration, and autoimmune diseases. For instance, studies have demonstrated that related compounds can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The presence of bromo and chloro substituents in 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide may further enhance its interaction with these targets by improving lipophilicity and metabolic stability.
The pharmaceutical industry has increasingly focused on the synthesis of molecules with halogenated aromatic rings due to their enhanced binding affinity and selectivity. The 5-bromo and 6-chloro substituents in this compound are typical examples of such halogenated groups. These substituents not only increase the compound's lipophilicity but also facilitate hydrogen bonding interactions with biological targets. Furthermore, the trifluoromethyl group is known for its ability to modulate metabolic pathways by increasing metabolic stability and reducing susceptibility to enzymatic degradation. These properties make 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide a compelling candidate for further exploration in drug development.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. Virtual screening techniques, such as molecular docking and quantum mechanical calculations, have been employed to predict the binding modes and affinities of 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide to various biological targets. These studies have provided valuable insights into the structural requirements necessary for optimal binding and have guided the design of more potent derivatives. For example, computational studies have suggested that modifications at the pyridine ring can significantly enhance interactions with target proteins, leading to improved pharmacological efficacy.
In vitro experiments have also been conducted to evaluate the biological activity of 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide. Initial studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammation and pain pathways. The observed activity aligns well with the structural features described earlier, supporting the hypothesis that halogenated pyridine-piperazine hybrids are promising scaffolds for drug development. Further investigations are ongoing to optimize the compound's potency and selectivity through structural modifications.
The synthesis of 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include functional group transformations at the pyridine ring, such as bromination and chlorination, followed by coupling with piperazine derivatives under appropriate conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce halogen substituents with high regioselectivity.
The safety profile of 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide is an important consideration in its development as a potential therapeutic agent. Preliminary toxicological studies have been conducted to assess its acute toxicity and potential side effects. These studies have shown that the compound is generally well-tolerated at moderate doses but may exhibit some degree of hepatotoxicity at higher concentrations. Further toxicological assessments are necessary to fully characterize its safety profile before clinical trials can be initiated.
The potential applications of 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide extend beyond pain management and inflammation modulation. Emerging research suggests that this compound may also have utility in treating neurological disorders such as epilepsy and depression. The ability of piperazine derivatives to interact with neurotransmitter receptors has prompted investigations into their potential as psychoactive agents. Additionally, the structural similarities between this compound and known antipsychotic drugs suggest that it may exhibit similar therapeutic effects.
In conclusion, 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide (CAS No: 1208081-40-6) is a structurally complex organic molecule with promising pharmacological properties. Its unique combination of substituents enhances its interaction with biological targets while improving metabolic stability. Recent advancements in computational chemistry and synthetic methodologies have facilitated its rapid development as a potential therapeutic agent. Further research is needed to optimize its potency, selectivity, and safety profile before it can be translated into clinical applications.
1208081-40-6 (1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine Hydrobromide) 関連製品
- 1803561-68-3(8-oxa-4-azaspiro[2.6]nonane hydrochloride)
- 1956437-02-7(1H-Pyrazole, 1,3-dimethyl-4-[(3R)-3-pyrrolidinyloxy]-)
- 878452-40-5(3,7-dimethyl-1-(4-methylphenyl)methyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 50961-54-1(4-(4-Nitrophenoxy)benzaldehyde)
- 512809-84-6(2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide)
- 1797737-46-2(7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane)
- 1823939-14-5(1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl-)
- 1261801-87-9(4-(3-Bromo-2-iodobenzoyl)pyridine)
- 2445784-58-5(1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate)
- 2229091-22-7(tert-butyl N-3-amino-2-(3-fluoropyridin-2-yl)-2-methylpropylcarbamate)
